molecular formula C19H13ClF3N5OS2 B11248209 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11248209
M. Wt: 483.9 g/mol
InChI Key: NKUGAARTMJXZSJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, a pyrrole ring, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl ring substituted with chloro and trifluoromethyl groups, followed by the introduction of the pyrrole, thiophene, and triazole rings through various coupling reactions. Common reagents used in these steps include halogenating agents, coupling catalysts, and sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with various substituents on the phenyl ring and different heterocyclic groups. Examples might include:

  • N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H13ClF3N5OS2

Molecular Weight

483.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13ClF3N5OS2/c20-13-6-5-12(19(21,22)23)10-14(13)24-16(29)11-31-18-26-25-17(15-4-3-9-30-15)28(18)27-7-1-2-8-27/h1-10H,11H2,(H,24,29)

InChI Key

NKUGAARTMJXZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CS4

Origin of Product

United States

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